Ethyl 2-(aminomethyl)-6-methoxypyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(ETHOXYCARBONYL)-6-METHOXYPYRIMIDIN-2-YL]METHANAMINE is a chemical compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both ethoxycarbonyl and methoxy groups in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(ETHOXYCARBONYL)-6-METHOXYPYRIMIDIN-2-YL]METHANAMINE typically involves the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of a nickel acetate catalyst . The reaction conditions are generally mild, and the process can be carried out at room temperature. The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[4-(ETHOXYCARBONYL)-6-METHOXYPYRIMIDIN-2-YL]METHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ethoxycarbonyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, [4-(ETHOXYCARBONYL)-6-METHOXYPYRIMIDIN-2-YL]METHANAMINE is used as an intermediate in the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in biochemical assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry
Industrially, [4-(ETHOXYCARBONYL)-6-METHOXYPYRIMIDIN-2-YL]METHANAMINE is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable building block in various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(ETHOXYCARBONYL)-6-METHOXYPYRIMIDIN-2-YL]METHANAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxycarbonylphenylboronic acid
- Ethyl 4-oxo-1-piperidinecarboxylate
- Cobalt phosphonates based on 4-(ethoxycarbonyl)naphthalen-1-yl
Uniqueness
Compared to similar compounds, [4-(ETHOXYCARBONYL)-6-METHOXYPYRIMIDIN-2-YL]METHANAMINE stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. This makes it particularly valuable in synthetic chemistry and various industrial applications.
Properties
Molecular Formula |
C9H13N3O3 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)-6-methoxypyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H13N3O3/c1-3-15-9(13)6-4-8(14-2)12-7(5-10)11-6/h4H,3,5,10H2,1-2H3 |
InChI Key |
GDKIRUVVMDQQLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.